molecular formula C13H17NO3 B1319092 (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid CAS No. 251111-38-3

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B1319092
CAS No.: 251111-38-3
M. Wt: 235.28 g/mol
InChI Key: UJBHNCBRCWQMAD-FNORWQNLSA-N
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Description

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-[(dimethylamino)methyl]-4-methoxybenzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives under basic conditions to yield the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The acrylic acid moiety can be reduced to form saturated carboxylic acids.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}propanoic acid.

    Reduction: Formation of 3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzylamine
  • 4-Methoxybenzylamine
  • 4-Chlorobenzylamine

Uniqueness

Compared to similar compounds, (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the dimethylamino and methoxy groups allows for versatile chemical modifications and interactions with biological targets.

Properties

IUPAC Name

(E)-3-[3-[(dimethylamino)methyl]-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14(2)9-11-8-10(5-7-13(15)16)4-6-12(11)17-3/h4-8H,9H2,1-3H3,(H,15,16)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBHNCBRCWQMAD-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162660
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-38-3
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-[3-[(Dimethylamino)methyl]-4-methoxyphenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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